Physicochemical Profile: Enhanced Polarity and Conformational Rigidity Compared to Unsubstituted Spiro Core
The introduction of the 7-hydroxyl group to the 5-azaspiro[2.4]heptane scaffold substantially modifies computed physicochemical descriptors relative to the unsubstituted spiro core [1]. Specifically, the hydrochloride salt of 5-azaspiro[2.4]heptan-7-ol (MW 149.62) exhibits a calculated XLogP3-AA value of -0.4 [2], representing a 0.9 unit reduction from the unsubstituted 5-azaspiro[2.4]heptane (XLogP3-AA = 0.5) [3]. Additionally, the rotatable bond count of zero [2] confirms complete conformational locking, a property that distinguishes this scaffold from flexible piperidine or pyrrolidine analogs and underlies its utility in presenting functional groups in defined three-dimensional orientations.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | -0.4 (5-azaspiro[2.4]heptan-7-ol free base) |
| Comparator Or Baseline | 0.5 (5-azaspiro[2.4]heptane unsubstituted core) |
| Quantified Difference | Δ = -0.9 units |
| Conditions | PubChem computed XLogP3-AA values |
Why This Matters
A lower LogP value correlates with increased aqueous solubility and potentially reduced non-specific protein binding, making the 7-hydroxy variant more suitable for early-stage aqueous assay conditions and salt-form selection.
- [1] PubChem. 5-Azaspiro[2.4]heptane (CID 14218769). National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/14218769 (accessed 2026). View Source
- [2] PubChem. 5-Azaspiro[2.4]heptan-7-ol (CID 16738286). National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/16738286 (accessed 2026). View Source
- [3] PubChem. 5-Azaspiro[2.4]heptane (CID 14218769). Computed XLogP3-AA value. National Center for Biotechnology Information. Available from: https://pubchem.ncbi.nlm.nih.gov/compound/14218769 (accessed 2026). View Source
